Boc-Asn(Trt)-OH
CAS No.: 132388-68-2
Cat. No.: VC21537979
Molecular Formula: C28H30N2O5
Molecular Weight: 474.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 132388-68-2 |
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Molecular Formula | C28H30N2O5 |
Molecular Weight | 474.5 g/mol |
IUPAC Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-(tritylamino)butanoic acid |
Standard InChI | InChI=1S/C28H30N2O5/c1-27(2,3)35-26(34)29-23(25(32)33)19-24(31)30-28(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23H,19H2,1-3H3,(H,29,34)(H,30,31)(H,32,33)/t23-/m0/s1 |
Standard InChI Key | PYGOCFDOBSXROC-QHCPKHFHSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
SMILES | CC(C)(C)OC(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Chemical Identity and Structure
Nomenclature and Basic Information
Boc-Asn(Trt)-OH, also known as N-(tert-Butoxycarbonyl)-N-beta-Trityl-L-Asparagine, is a protected form of the amino acid asparagine . The compound has a CAS number of 132388-68-2 and molecular formula C₂₈H₃₀N₂O₅ . Its molecular weight is 474.5 g/mol, as determined by computational methods . The compound appears as a white to almost white powder or crystals under standard conditions .
Structural Components
The molecule consists of three key structural elements:
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The asparagine amino acid core
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A tert-butoxycarbonyl (Boc) protecting group on the alpha-amino position
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A trityl (triphenylmethyl) protecting group on the beta-amide side chain
The IUPAC name of the L-isomer is (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-(tritylamino)butanoic acid , while the D-isomer is designated as (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-(tritylamino)butanoic acid .
Stereochemistry and Isomers
Two stereoisomers of this compound exist:
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Boc-Asn(Trt)-OH: The L-isomer with S configuration at the alpha carbon
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Boc-D-Asn(Trt)-OH: The D-isomer with R configuration at the alpha carbon
The L-isomer is more commonly used in peptide synthesis due to the predominance of L-amino acids in natural proteins.
Synthesis and Preparation Methods
Solution Preparation for Research Applications
For research applications, GlpBio provides specific guidelines for preparing stock solutions of Boc-Asn(Trt)-OH as shown in Table 1.
Table 1: Stock Solution Preparation Guidelines for Boc-Asn(Trt)-OH
Concentration | 1 mg | 5 mg | 10 mg |
---|---|---|---|
1 mM | 2.107 mL | 10.5352 mL | 21.0704 mL |
5 mM | 0.4214 mL | 2.107 mL | 4.2141 mL |
10 mM | 0.2107 mL | 1.0535 mL | 2.107 mL |
Functional Role in Peptide Synthesis
Protection Strategy
Boc-Asn(Trt)-OH serves a critical function in peptide synthesis by providing orthogonal protection for the reactive groups in asparagine:
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The Boc group (tert-butoxycarbonyl) protects the alpha-amino group, preventing undesired reactions during coupling steps
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The trityl group (triphenylmethyl) protects the side chain amide functionality, preventing dehydration side reactions during activation, particularly with carbodiimide reagents
Advantages in Peptide Synthesis
The trityl protection strategy offers several advantages in peptide synthesis:
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Prevention of dehydration side reactions of the amide side chain during activation
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Enhanced solubility in standard peptide synthesis solvents
Applications in Research and Development
Solid-Phase Peptide Synthesis
Boc-Asn(Trt)-OH is widely employed in solid-phase peptide synthesis (SPPS), where it enables the controlled incorporation of asparagine residues into growing peptide chains . Its solubility properties and protected side chain make it suitable for various coupling methodologies.
Pharmaceutical Research
The compound plays a significant role in pharmaceutical research and drug development, particularly in the creation of peptide-based therapeutics and biologically active molecules . The ability to precisely incorporate asparagine residues into peptides allows researchers to create synthetic peptides with specific structural and functional properties.
Comparative Analysis with Related Compounds
Structural Variants
Several structural variants of protected asparagine exist, each with specific applications in peptide chemistry:
Table 2: Comparison of Protected Asparagine Derivatives
Protection Strategy Alternatives
The trityl (Trt) group represents just one of several possible side-chain protection strategies for asparagine. Alternative approaches may include Dmcp-protected derivatives, which reportedly exhibit faster coupling rates than the trityl-protected equivalents .
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